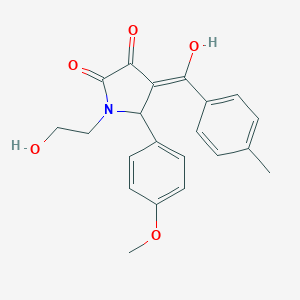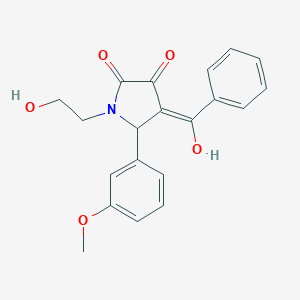
3-(4-benzyl-1-piperazinyl)-N-(2,3-dihydro-1H-inden-5-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-benzyl-1-piperazinyl)-N-(2,3-dihydro-1H-inden-5-yl)propanamide, also known as BPIP, is a small molecule that has been studied for its potential therapeutic applications. BPIP has been shown to have a variety of biological effects, including anti-inflammatory and anti-cancer properties. In
Mécanisme D'action
The mechanism of action of 3-(4-benzyl-1-piperazinyl)-N-(2,3-dihydro-1H-inden-5-yl)propanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. 3-(4-benzyl-1-piperazinyl)-N-(2,3-dihydro-1H-inden-5-yl)propanamide has been shown to inhibit the activation of NF-κB signaling pathway, which plays a key role in inflammation and cancer. 3-(4-benzyl-1-piperazinyl)-N-(2,3-dihydro-1H-inden-5-yl)propanamide has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and cell survival.
Biochemical and Physiological Effects:
3-(4-benzyl-1-piperazinyl)-N-(2,3-dihydro-1H-inden-5-yl)propanamide has been shown to have a variety of biochemical and physiological effects. In cancer, 3-(4-benzyl-1-piperazinyl)-N-(2,3-dihydro-1H-inden-5-yl)propanamide has been shown to induce apoptosis and inhibit angiogenesis. In inflammation, 3-(4-benzyl-1-piperazinyl)-N-(2,3-dihydro-1H-inden-5-yl)propanamide has been shown to reduce the production of pro-inflammatory cytokines. In neurodegenerative disorders, 3-(4-benzyl-1-piperazinyl)-N-(2,3-dihydro-1H-inden-5-yl)propanamide has been shown to protect against oxidative stress and reduce the accumulation of amyloid-beta peptides.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-(4-benzyl-1-piperazinyl)-N-(2,3-dihydro-1H-inden-5-yl)propanamide is its relatively low toxicity, making it a potentially safe therapeutic agent. However, one limitation is its poor solubility, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of 3-(4-benzyl-1-piperazinyl)-N-(2,3-dihydro-1H-inden-5-yl)propanamide.
Orientations Futures
There are several future directions for research on 3-(4-benzyl-1-piperazinyl)-N-(2,3-dihydro-1H-inden-5-yl)propanamide. One area of interest is the development of more effective synthesis methods to improve the yield and purity of the compound. Another area of interest is the investigation of 3-(4-benzyl-1-piperazinyl)-N-(2,3-dihydro-1H-inden-5-yl)propanamide's potential therapeutic applications in other diseases, such as diabetes and cardiovascular disease. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of 3-(4-benzyl-1-piperazinyl)-N-(2,3-dihydro-1H-inden-5-yl)propanamide.
Méthodes De Synthèse
The synthesis of 3-(4-benzyl-1-piperazinyl)-N-(2,3-dihydro-1H-inden-5-yl)propanamide involves the reaction of 4-benzylpiperazine with 2,3-dihydro-1H-inden-5-amine in the presence of propanoyl chloride. The resulting product is a white solid with a melting point of 115-117°C. The purity of the compound can be confirmed by HPLC analysis.
Applications De Recherche Scientifique
3-(4-benzyl-1-piperazinyl)-N-(2,3-dihydro-1H-inden-5-yl)propanamide has been studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, 3-(4-benzyl-1-piperazinyl)-N-(2,3-dihydro-1H-inden-5-yl)propanamide has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In inflammation, 3-(4-benzyl-1-piperazinyl)-N-(2,3-dihydro-1H-inden-5-yl)propanamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. In neurodegenerative disorders, 3-(4-benzyl-1-piperazinyl)-N-(2,3-dihydro-1H-inden-5-yl)propanamide has been shown to protect against oxidative stress and reduce the accumulation of amyloid-beta peptides.
Propriétés
Formule moléculaire |
C23H29N3O |
|---|---|
Poids moléculaire |
363.5 g/mol |
Nom IUPAC |
3-(4-benzylpiperazin-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)propanamide |
InChI |
InChI=1S/C23H29N3O/c27-23(24-22-10-9-20-7-4-8-21(20)17-22)11-12-25-13-15-26(16-14-25)18-19-5-2-1-3-6-19/h1-3,5-6,9-10,17H,4,7-8,11-16,18H2,(H,24,27) |
Clé InChI |
WOTGTNJBPTXKAI-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)CCN3CCN(CC3)CC4=CC=CC=C4 |
SMILES canonique |
C1CC2=C(C1)C=C(C=C2)NC(=O)CCN3CCN(CC3)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1-(2-Chlorobenzyl)-4-piperidinyl]-4-ethylpiperazine](/img/structure/B247061.png)
![1-Benzyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B247064.png)
![1-Benzyl-4-{1-[4-(methylsulfanyl)benzyl]-4-piperidinyl}piperazine](/img/structure/B247066.png)
![1-Benzyl-4-[1-(4-fluorobenzyl)-4-piperidinyl]piperazine](/img/structure/B247067.png)
![1-Benzyl-4-[1-(4-ethoxybenzyl)-4-piperidinyl]piperazine](/img/structure/B247068.png)
amino]-N-(4-methylphenyl)propanamide](/img/structure/B247069.png)
![N-(2,5-dimethoxyphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide](/img/structure/B247070.png)
![Ethyl 1-{3-[(2,5-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-4-carboxylate](/img/structure/B247071.png)
![3-[benzyl(ethyl)amino]-N-(2,5-dimethoxyphenyl)propanamide](/img/structure/B247072.png)
![ethyl 4-(4-(2-fluorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247076.png)


![(4E)-1-(2-hydroxyethyl)-4-[hydroxy(phenyl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B247084.png)
